N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide
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Overview
Description
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Coupling with Phenylacetamide: The resulting oxadiazole intermediate is then coupled with 4-aminophenyl-2-phenylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring
Reduction: Reduced derivatives of the oxadiazole ring
Substitution: Substituted derivatives of the phenylacetamide moiety
Scientific Research Applications
Chemistry
In chemistry, N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression has garnered interest in the pharmaceutical industry .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound can induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and furan rings but lacks the phenylacetamide moiety.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Contains a furan ring and an amide linkage but differs in the rest of the structure.
Uniqueness
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide is unique due to the combination of its furan, oxadiazole, and phenylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
351521-31-8 |
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Molecular Formula |
C20H15N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H15N3O3/c24-18(13-14-5-2-1-3-6-14)21-16-10-8-15(9-11-16)19-22-23-20(26-19)17-7-4-12-25-17/h1-12H,13H2,(H,21,24) |
InChI Key |
QRJKAWJQSFYOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
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